An In-depth Technical Guide to 2-Furanol: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2-Furanol: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furanol, a heterocyclic organic compound, and its tautomeric forms are of significant interest due to their presence in natural products and their potential as versatile synthons in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 2-furanol. It further delves into its spectroscopic characteristics, tautomeric equilibrium, and the biological activities associated with the broader furanone class, with a focus on their role as signaling pathway modulators. Detailed experimental protocols and visual diagrams of key concepts are provided to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Tautomerism
2-Furanol (also known as furan-2-ol or 2-hydroxyfuran) is a five-membered aromatic heterocycle with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol .[1][2] The structure consists of a furan (B31954) ring substituted with a hydroxyl group at the C2 position.
A critical aspect of 2-furanol's chemistry is its existence in a tautomeric equilibrium with 2(5H)-furanone and 2(3H)-furanone (also known as γ-crotonolactone).[3] The keto forms are generally more stable, with the equilibrium position being influenced by factors such as solvent polarity and pH.[4] The enol form, 2-hydroxyfuran, is highly reactive and serves as a key intermediate.[3]
Physicochemical and Spectroscopic Properties
The properties of 2-furanol are often reported in computational databases due to the reactive nature of the enol form. The following tables summarize key physicochemical and predicted spectroscopic data.
Table 1: Physicochemical Properties of 2-Furanol
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1][2] |
| IUPAC Name | furan-2-ol | [1] |
| CAS Number | 22125-63-9 | [1][2] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 84.021129 g/mol | [1] |
| Topological Polar Surface Area | 33.4 Ų | [1] |
Table 2: Predicted Spectroscopic Data for 2-Furanol
| Spectroscopy | Predicted Data |
| ¹H NMR | Due to the tautomeric equilibrium, the ¹H NMR spectrum is complex. For the enol form, signals for the vinyl protons would be expected in the aromatic region, and a broad signal for the hydroxyl proton. |
| ¹³C NMR | For unsubstituted furan, α-carbons (C2, C5) appear around 142.8 ppm and β-carbons (C3, C4) around 109.8 ppm in CDCl₃. The hydroxyl-substituted C2 of 2-furanol would be shifted significantly downfield.[5] |
| Infrared (IR) | Expected characteristic absorption bands include a broad O-H stretch (around 3600-3200 cm⁻¹), C=C stretching in the aromatic region (around 1600-1450 cm⁻¹), and C-O stretching (around 1300-1000 cm⁻¹).[6][7] |
| Mass Spectrometry (MS) | The molecular ion peak (M•+) is expected at m/z 84. Common fragmentation patterns for furanones involve the loss of small neutral molecules like CO (m/z 56) and CHO (m/z 55).[8] |
Synthesis of 2-Furanol
A general method for the synthesis of 2-furanol involves the ipso-hydroxylation of a corresponding boronic acid.
Experimental Protocol: Synthesis via Ipso-hydroxylation[2]
Materials:
-
Arylboronic acid (1 mmol)
-
30% Hydrogen peroxide (H₂O₂) (0.2 mL)
-
ZnO nanocatalyst (5 mol%)
-
Water (2 mL)
-
Diethyl ether
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel (100-200 mesh)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL round-bottomed flask, a mixture of the arylboronic acid (1 mmol), 30% H₂O₂ (0.2 mL), ZnO nanocatalyst (5 mol%), and water (2 mL) is stirred at room temperature under aerobic conditions.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is diluted with 20 mL of water and extracted three times with 20 mL of diethyl ether.
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The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
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The solvent is removed using a rotary evaporator under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield the desired 2-furanol.
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The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy.
Biological Activity and Signaling Pathways
While specific biological activities of 2-furanol are not extensively documented, the furanone scaffold is present in numerous biologically active natural products. Furanones are particularly known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).
Quorum Sensing Inhibition by Furanones
In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation.[9] This cell-to-cell communication is mediated by signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. Furanones, being structural analogs of AHLs, can act as competitive inhibitors of the AHL receptors (e.g., LuxR-type proteins).[10] By binding to these receptors, furanones can prevent the activation of transcription of virulence genes, thereby attenuating the pathogenicity of the bacteria without exerting bactericidal effects, which may reduce the likelihood of developing resistance.[10]
Conclusion
2-Furanol is a fundamentally important heterocyclic compound with a rich chemistry dominated by its tautomeric equilibrium. While detailed experimental data for the unstable enol form can be challenging to obtain, its significance as a synthetic intermediate is clear. The furanone core, of which 2-furanol is a parent structure, demonstrates significant biological activity, particularly in the modulation of bacterial quorum sensing. This makes the furanone scaffold a promising target for the development of novel anti-infective agents that operate through an anti-virulence mechanism. Further research into the specific properties and biological activities of 2-furanol and its simple derivatives is warranted to fully exploit their potential in medicinal chemistry and drug development.
References
- 1. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
